Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
Overview
Description
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is a chemical compound with the molecular formula C12H14F3NO2. It is an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to the treatment of type II diabetes . This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the reaction of (S)-Mthis compound with ethyl alcohol under acidic conditions . The reaction proceeds through esterification, where the methyl ester is converted to an ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is primarily used in the synthesis of pharmaceutical compounds, particularly those related to the treatment of type II diabetes . It serves as an intermediate in the production of Sitagliptin Triazecine Analog, which is a member of the Sitagliptin family of compounds . These compounds are known for their role in inhibiting dipeptidyl peptidase-IV, an enzyme involved in glucose metabolism.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is primarily related to its role as an intermediate in the synthesis of Sitagliptin analogs. These analogs inhibit dipeptidyl peptidase-IV, thereby increasing the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon levels . This mechanism helps in regulating blood glucose levels in patients with type II diabetes.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: Another intermediate in the synthesis of Sitagliptin analogs.
Ethyl 3-amino-4,4,4-trifluorocrotonate: Used in the synthesis of various pharmaceutical compounds.
Uniqueness
Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its specific structure, which includes an ethyl ester group, an amino group, and a trifluorophenyl group. This combination of functional groups makes it a valuable intermediate in the synthesis of Sitagliptin analogs, providing specific pharmacological properties that are essential for the treatment of type II diabetes .
Properties
IUPAC Name |
ethyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4-6H,2-3,16H2,1H3/b8-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGUVPIIJRHFD-YVMONPNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/CC1=CC(=C(C=C1F)F)F)\N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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